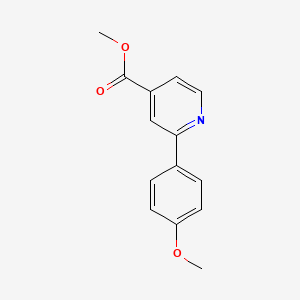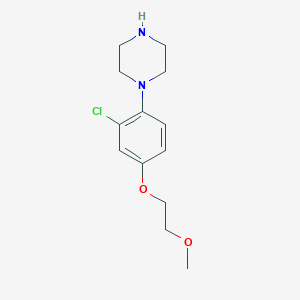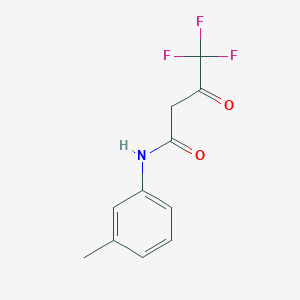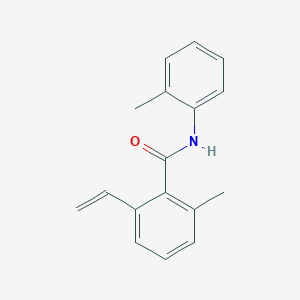
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a dichlorophenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives.
Applications De Recherche Scientifique
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker, which can affect cellular processes.
Medicine: Dihydropyridine derivatives are known for their use in the treatment of cardiovascular diseases, and this compound may have similar therapeutic potential.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is similar to other dihydropyridine derivatives, which are known to act as calcium channel blockers.
Comparaison Avec Des Composés Similaires
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. The unique combination of tert-butyl, ethyl, and dichlorophenyl groups in this compound may confer distinct properties, such as increased lipophilicity or altered binding affinity to calcium channels.
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
- Isradipine
These compounds are well-known calcium channel blockers used in the treatment of hypertension and angina. The structural differences among these compounds can lead to variations in their therapeutic effects and side effect profiles.
Propriétés
Formule moléculaire |
C19H23Cl2NO4 |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
1-O-tert-butyl 5-O-ethyl 4-(3,4-dichlorophenyl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C19H23Cl2NO4/c1-5-25-17(23)14-11-22(18(24)26-19(2,3)4)9-8-13(14)12-6-7-15(20)16(21)10-12/h6-7,10H,5,8-9,11H2,1-4H3 |
Clé InChI |
WJXQIYXIDPFAEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)




![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)



